molecular formula C24H28N4O6 B11486649 1'-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one

1'-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one

Cat. No.: B11486649
M. Wt: 468.5 g/mol
InChI Key: QVLGVQMUCPZIJL-UHFFFAOYSA-N
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Description

1’-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one is a complex organic compound that features a unique spiro structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring, methoxyphenyl group, and nitroindole moiety contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The reaction begins with the preparation of 4-(4-methoxyphenyl)piperazine through the reaction of 4-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Spiro Compound Formation: The piperazine intermediate is then reacted with 5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one under controlled conditions to form the final compound. This step often requires the use of a strong base and an appropriate solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1’-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The spiro dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: Formation of 1’-{[4-(4-Aminophenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

    Hydrolysis: Formation of diol derivatives.

Scientific Research Applications

1’-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent due to the presence of the piperazine ring.

    Pharmacology: Studied for its interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.

    Biological Research: Used as a probe to study the mechanisms of action of piperazine-containing compounds.

    Industrial Applications: Potential use in the synthesis of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1’-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the spiro and nitroindole components.

    5-Methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one: Contains the spiro and nitroindole structures but lacks the piperazine and methoxyphenyl groups.

Uniqueness: 1’-{[4-(4-Methoxyphenyl)piperazin-1-YL]methyl}-5-methyl-5-nitro-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one is unique due to its combination of the piperazine ring, methoxyphenyl group, and nitroindole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

1'-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C24H28N4O6/c1-23(28(30)31)15-33-24(34-16-23)20-5-3-4-6-21(20)27(22(24)29)17-25-11-13-26(14-12-25)18-7-9-19(32-2)10-8-18/h3-10H,11-17H2,1-2H3

InChI Key

QVLGVQMUCPZIJL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)OC)OC1)[N+](=O)[O-]

Origin of Product

United States

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